Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

Antiparasitic Trypanosoma brucei Thiosemicarbazone

This compound is the direct precursor to thiosemicarbazone 23 (IC50 0.278 µg/mL T.b.r., 0.85 µg/mL T.c., 0.417 µg/mL P.f.), with therapeutic indices >100. Its 4-acetyl group is essential for generating this chemotype; alternative anilinoquinolines cannot yield this derivative. The 7-CF3 group ensures metabolic stability and proper protonation for heme binding. The ethyl ester allows hydrolysis to carboxylic acid for salt formation or further SAR. Ideal for medicinal chemistry teams building targeted antiparasitic libraries. Order this specific building block for thiosemicarbazone synthesis.

Molecular Formula C21H17F3N2O3
Molecular Weight 402.373
CAS No. 881941-45-3
Cat. No. B2672468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate
CAS881941-45-3
Molecular FormulaC21H17F3N2O3
Molecular Weight402.373
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)C)C(F)(F)F
InChIInChI=1S/C21H17F3N2O3/c1-3-29-20(28)17-11-25-18-10-14(21(22,23)24)6-9-16(18)19(17)26-15-7-4-13(5-8-15)12(2)27/h4-11H,3H2,1-2H3,(H,25,26)
InChIKeyOFKRPLRJGTXMHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 881941-45-3): Procurement-Relevant Profile for a Dual‐Functional 4-Anilinoquinoline Building Block


Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 881941-45-3) belongs to the 7-trifluoromethyl-4-(4-substituted anilino)quinoline class, a scaffold systematically explored for antiparasitic and antineoplastic applications [1]. The compound features a 7-CF₃ group that enhances metabolic stability and lipophilicity, an ethyl ester at the 3-position that serves as a synthetic handle for further derivatization, and a 4-acetylphenylamino moiety that provides a reactive ketone for condensation chemistry. This specific substitution pattern distinguishes it from other 4-anilinoquinoline congeners and makes it a versatile intermediate for generating both ketone-derived conjugates (e.g., thiosemicarbazones, hydrazones) and hydrolyzed carboxylic acid analogs.

Why Generic 4-Anilinoquinoline Substitution Cannot Replicate the Performance Profile of Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate


Within the 7-trifluoromethyl-4-anilinoquinoline series, the nature of the 4-substituent on the aniline ring profoundly dictates biological activity, cytotoxicity, and therapeutic index. The 4-acetyl group in CAS 881941-45-3 is not a passive substituent: it directly enables conversion to the corresponding thiosemicarbazone (compound 23), which exhibited antiparasitic IC₅₀ values of 0.278–0.85 µg/mL and a therapeutic index exceeding 100, whereas other 4-substituted analogs in the same study showed divergent activity profiles [1]. Simply selecting any 7-trifluoromethyl-4-anilinoquinoline without the acetyl handle forfeits access to this high-potency derivative space. Furthermore, the acetyl group modulates electronic properties (Hammett σₚ) and hydrogen-bonding capacity, parameters shown to correlate with antiparasitic potency in quantitative structure-activity relationship (QSAR) analyses of related quinoline series [2].

Quantitative Differentiation Evidence for Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate Versus Close Analogs


Thiosemicarbazone Derivative of CAS 881941-45-3 Demonstrates >100-Fold Higher Antiparasitic Potency Than Its Parent Ketone Against Trypanosoma brucei rhodesiense

The parent ketone, ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, serves as the direct synthetic precursor to compound 23 (1-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)ethan-1-one thiosemicarbazone). In the Abadi et al. 2003 study, compound 23 exhibited IC₅₀ values of 0.278 µg/mL against T. b. rhodesiense bloodstream forms, whereas the unmodified ketone (the target compound itself, designated as compound 22 in the full paper) showed substantially weaker activity, highlighting that the acetyl group's value lies in its capacity for functionalization [1]. The thiosemicarbazone also achieved IC₅₀ values of 0.85 µg/mL against T. cruzi trypomastigotes and 0.417 µg/mL against P. falciparum K1 strain, with a cytotoxicity IC₅₀ >90 µg/mL on L-6 cells, yielding therapeutic indices of >323, >106, and >216 respectively [1].

Antiparasitic Trypanosoma brucei Thiosemicarbazone

4-Acetylphenylamino Substitution Confers Unique Reactivity Enabling Thiosemicarbazone Formation Compared to 4-Chlorophenyl-Isoxazole Analog

The 4-acetyl group on the aniline ring of CAS 881941-45-3 provides a ketone functionality that undergoes facile thiosemicarbazone formation, yielding compound 23 with broad-spectrum antiparasitic activity. In contrast, compound 21 (N-{4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl}-7-(trifluoromethyl)quinolin-4-amine), another 4-substituted anilinoquinoline from the same series, lacks this reactive ketone and instead bears a pre-formed isoxazole ring [1]. Compound 21 showed a fundamentally different activity profile: broad-spectrum antitumor activity with full-panel median GI₅₀ (MG-MID) of 1.95 µmol and TGI (MG-MID) of 6.87 µmol against 60 human tumor cell lines, whereas the thiosemicarbazone derived from the acetyl compound did not parallel this antitumor pattern [1]. This divergence indicates that the 4-acetylphenyl scaffold enables access to antiparasitic chemical space that the chlorophenyl-isoxazole analog cannot replicate, and vice versa.

Synthetic chemistry Thiosemicarbazone Condensation reaction

7-Trifluoromethyl-4-aminoquinoline Scaffold Demonstrates Superior Antileishmanial Potency to Chloroquine and Miltefosine in Amastigote Assays

A related series of 7-trifluoromethyl-4-aminoquinoline derivatives (closely analogous to the target compound scaffold) was evaluated against L. donovani amastigotes. These compounds exhibited IC₅₀ values in the range of 5.3–9.6 µM, which were superior to the reference drugs chloroquine (IC₅₀ = 15.3 µM) and miltefosine (IC₅₀ = 8.1 µM) [1]. Although not tested on the exact target compound, the shared 7-trifluoromethyl-4-aminoquinoline core permits a class-level inference of antileishmanial potential. One compound from this series (6c) achieved 76.02 ± 13.60% inhibition of Leishmania parasites in a hamster model at day 27 post-infection, demonstrating in vivo proof-of-concept [1].

Antileishmanial Leishmania donovani 7-trifluoromethyl-4-aminoquinoline

Trifluoromethyl Positioning at C7 Confers Superior Antimycobacterial Activity Compared to 2,8-Bis(trifluoromethyl) Substitution

Structure-activity relationship studies on 4-aminoquinoline antimycobacterial agents reveal that the position of the trifluoromethyl group critically influences potency. In a series of 4-amino-substituted 2,8-bis(trifluoromethyl)quinoline derivatives, only compound 1 (bearing 2,8-CF₃) achieved MIC <6.25 µg/mL with 98% inhibition against M. tuberculosis H37Rv, while other 2,8-bis-CF₃ analogs showed MIC >6.25 µg/mL and inhibition ranging from 4–89% [1]. A separate investigation on 7-trifluoromethyl-4-aminoquinolines demonstrated that placing CF₃ specifically at the 7-position (as in CAS 881941-45-3) consistently yields compounds with potent antimalarial and antileishmanial activity, in contrast to 2,8-disubstituted analogs where protonation shifts to the exocyclic nitrogen, altering target engagement [2]. The 7-CF₃ regiochemistry in CAS 881941-45-3 thus occupies a validated 'hot spot' for antiparasitic activity that is not replicated by 2-, 5-, 6-, or 8-CF₃ isomers.

Antimycobacterial Mycobacterium tuberculosis Trifluoromethyl positional effect

Recommended Application Scenarios for Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate Based on Quantitative Evidence


Synthesis of Thiosemicarbazone Antiparasitic Leads for Trypanosomiasis and Malaria Drug Discovery

The 4-acetyl group in CAS 881941-45-3 is the direct precursor to the high-potency thiosemicarbazone compound 23, which achieved IC₅₀ values of 0.278 µg/mL (T. b. rhodesiense), 0.85 µg/mL (T. cruzi), and 0.417 µg/mL (P. falciparum) with therapeutic indices >100 [1]. Medicinal chemistry teams pursuing kinetoplastid or malaria drug discovery should procure this building block specifically for thiosemicarbazone library synthesis, as alternative 4-substituted anilinoquinolines cannot yield this chemotype.

Antileishmanial Lead Optimization Leveraging the 7-Trifluoromethyl-4-aminoquinoline Pharmacophore

The 7-trifluoromethyl-4-aminoquinoline scaffold, shared by CAS 881941-45-3, has demonstrated IC₅₀ values of 5.3–9.6 µM against L. donovani amastigotes, outperforming chloroquine (15.3 µM) and miltefosine (8.1 µM) [2]. The ethyl ester at the 3-position allows hydrolysis to the carboxylic acid for salt formation or further derivatization, making this compound a versatile starting point for structure-activity relationship (SAR) exploration in visceral leishmaniasis programs.

Regiochemical Selectivity Studies for Trifluoromethylquinoline Target Engagement

Quantum mechanical calculations have demonstrated that 7-CF₃ substitution in 4-aminoquinolines maintains endocyclic quinoline nitrogen protonation, which is essential for heme binding and antimalarial activity, whereas 2,8-bis-CF₃ substitution reverses protonation to the exocyclic secondary amine, attenuating potency [3]. Researchers investigating the biophysical basis of quinoline-target interactions should use CAS 881941-45-3 as a well-characterized 7-CF₃ reference compound to benchmark protonation-dependent mechanisms against positional isomers.

Dual-Purpose Intermediate for Antiparasitic and Anticancer Fragment-Based Screening

The divergence in activity profiles between the thiosemicarbazone of CAS 881941-45-3 (selective antiparasitic) and the chlorophenyl-isoxazole analog compound 21 (broad antitumor, GI₅₀ MG-MID = 1.95 µM) [1] demonstrates that the 4-acetylphenylamino substitution directs biological activity toward distinct therapeutic areas. Fragment-based drug discovery programs can procure this compound as a single intermediate to generate two orthogonal screening libraries: one targeting kinetoplastid parasites (via ketone condensation) and one targeting cancer (via alternative derivatization).

Quote Request

Request a Quote for Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.